molecular formula C9H9NO2 B1616592 Gentianidine CAS No. 2202-12-2

Gentianidine

Cat. No.: B1616592
CAS No.: 2202-12-2
M. Wt: 163.17 g/mol
InChI Key: KFJQLAOTTSPBMT-UHFFFAOYSA-N
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Mechanism of Action

Gentianidine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Gentianidine is unique among alkaloids due to its specific structure and pharmacological activities. Similar compounds include:

This compound stands out due to its specific pyranopyridine structure and its diverse range of pharmacological activities, making it a valuable compound for scientific research and pharmaceutical development.

Biological Activity

Gentianidine, an alkaloid derived from the Gentiana species, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Sources

This compound is a monoterpene indole alkaloid primarily isolated from various species of the Gentiana genus. Its chemical structure contributes to its bioactive properties, making it a subject of interest in pharmacological studies.

1. Antidepressant Activity

Recent studies have indicated that extracts from Gentiana olivieri, which contains this compound, exhibit significant antidepressant effects. In a chronic mild stress model using male rats, treatment with ethanol extracts of G. olivieri improved behavioral parameters associated with depression, such as sucrose consumption and serum levels of corticosterone and pro-inflammatory cytokines. Notably, the extracts restored levels of neurotransmitters like serotonin and noradrenaline in the hippocampus, suggesting a potential mechanism for its antidepressant activity .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various models. This effect is mediated through the modulation of oxidative stress markers and inflammatory pathways, highlighting its potential in treating inflammatory conditions .

3. Hepatoprotective Effects

Studies involving animal models have demonstrated that this compound exhibits hepatoprotective effects against chemically induced liver injury. It aids in improving liver indices and alleviating oxidative stress markers, thus supporting liver health . The compound's ability to enhance antioxidant defenses and reduce collagen deposition in liver tissues further underscores its therapeutic potential in liver disorders.

The biological activities of this compound are attributed to several mechanisms:

  • Neurotransmitter Modulation : By enhancing serotonin and noradrenaline levels, this compound may improve mood and cognitive functions.
  • Cytokine Regulation : Its capacity to modulate cytokine production plays a critical role in mitigating inflammation.
  • Antioxidant Activity : this compound enhances cellular antioxidant defenses, which is crucial in protecting tissues from oxidative damage.

Case Study 1: Antidepressant Effects

In a controlled study involving chronic mild stress-induced rats, administration of G. olivieri extracts led to significant improvements in behavioral tests related to depression. The study reported:

Treatment GroupSucrose Consumption (g)Corticosterone Levels (ng/mL)
Control1050
Stress3150
GOEE (1000 mg/kg)870
Imipramine960

The results indicate that both this compound-containing extracts and imipramine significantly improved sucrose consumption compared to the stressed group .

Case Study 2: Hepatoprotective Effects

In another study assessing the hepatoprotective effects of this compound, C57BL/6 mice were subjected to carbon tetrachloride (CCl4)-induced liver injury. The administration of this compound resulted in:

ParameterControl GroupCCl4 GroupThis compound Group
Liver Index (g)5.08.56.0
Collagen Deposition Score142

These findings suggest that this compound significantly mitigates liver damage by reducing collagen deposition and improving liver indices compared to untreated controls .

Properties

IUPAC Name

6-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-4-7-2-3-12-9(11)8(7)5-10-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJQLAOTTSPBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176485
Record name Gentianidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2202-12-2
Record name Gentianidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentianidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTIANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35G857GZ2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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